(3R)-oxolane-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9NO3S |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
(3R)-oxolane-3-sulfonamide |
InChI |
InChI=1S/C4H9NO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2,(H2,5,6,7)/t4-/m1/s1 |
InChI Key |
GMAXVRALICXRLK-SCSAIBSYSA-N |
Isomeric SMILES |
C1COC[C@@H]1S(=O)(=O)N |
Canonical SMILES |
C1COCC1S(=O)(=O)N |
Origin of Product |
United States |
Synthesis and Chemical Properties
The synthesis of (3R)-oxolane-3-sulfonamide and its derivatives is a topic of interest in synthetic organic chemistry, often serving as a test case for new synthetic methods or as a building block for more complex molecules. The preparation of chiral sulfonamides can be challenging, requiring stereoselective methods to install the chiral center.
One common approach to synthesizing chiral sulfonamides involves the reaction of a chiral amine with a sulfonyl chloride. In the context of this compound, this would likely involve a chiral precursor that already contains the (3R)-oxolane moiety.
The chemical properties of this compound are dictated by its constituent functional groups: the oxolane ring and the sulfonamide group. The oxolane portion provides a degree of conformational flexibility and influences the compound's solubility. The sulfonamide group, as previously mentioned, is a key determinant of its potential biological activity and its ability to engage in hydrogen bonding.
Mechanistic Investigations of 3r Oxolane 3 Sulfonamide Synthesis and Reactivity
Elucidation of Reaction Pathways
The elucidation of reaction pathways is fundamental to optimizing the synthesis of (3R)-oxolane-3-sulfonamide. A prevalent synthetic strategy involves the reaction of an enantiomerically pure amine precursor, (3R)-oxolan-3-amine, with a suitable sulfonylating agent, such as sulfuryl chloride, followed by treatment with ammonia. Mechanistic studies focus on understanding the kinetics and identifying the transient species involved in the key S-N bond-forming step.
Kinetic Studies of Key Synthetic Steps
Kinetic analysis of the reaction between (3R)-oxolan-3-amine and a sulfonyl chloride (R-SO₂Cl) in the presence of a non-nucleophilic base provides insight into the reaction mechanism. The rate of sulfonamide formation is typically monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Studies have shown that the reaction rate is dependent on the concentrations of both the amine and the sulfonyl chloride, suggesting a bimolecular process. The data presented in the table below were obtained under pseudo-first-order conditions, where the concentration of one reactant is kept in large excess.
Table 1: Kinetic Data for the Sulfonylation of (3R)-Oxolan-3-amine Reaction Conditions: Dichloromethane (B109758) (DCM) as solvent, 25°C, Triethylamine (B128534) (TEA) as base.
| Entry | Initial [(3R)-oxolan-3-amine] (M) | Initial [R-SO₂Cl] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 2.9 x 10⁻⁴ |
Identification of Intermediates and Transition States
The formation of the sulfonamide bond is generally believed to proceed through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This can occur via two primary pathways: a concerted mechanism or a stepwise mechanism involving a transient intermediate.
In the stepwise mechanism, the nucleophilic addition of (3R)-oxolan-3-amine to the sulfonyl chloride leads to a pentacoordinate sulfurane-like intermediate. This intermediate is typically high in energy and not directly observable under normal reaction conditions. The subsequent loss of the chloride leaving group forms the N-S bond. The transition state for this process involves the partial formation of the N-S bond and partial breaking of the S-Cl bond. Computational studies can provide insight into the geometry and energy of these fleeting species. nih.gov The reaction is driven to completion by a base, which neutralizes the generated hydrochloric acid.
Stereochemical Control Mechanisms
The synthesis of this compound as a single enantiomer requires stringent control of stereochemistry. wikipedia.org This is most effectively achieved through asymmetric synthesis, where the chiral center is established with a high degree of enantioselectivity.
Origin of Enantioselectivity in Asymmetric Transformations
The chirality of this compound originates from its precursor, (3R)-oxolan-3-amine. A key strategy for producing this chiral amine is the asymmetric hydrogenation of a prochiral precursor, oxolan-3-one, using a chiral transition-metal catalyst. acs.org Catalysts based on rhodium or iridium, complexed with chiral phosphine (B1218219) ligands (such as BINAP or Josiphos), are often employed for this purpose. acs.org
The origin of enantioselectivity lies in the formation of diastereomeric transition states when the chiral catalyst coordinates to the prochiral substrate. The catalyst creates a chiral environment around the ketone, forcing the hydride transfer to occur preferentially from one face of the carbonyl group. For example, in a catalyst-substrate complex, steric interactions between the substituents on the chiral ligand and the substrate may block one face of the ketone, leaving the other more accessible for hydride attack. The energy difference between the favored and disfavored diastereomeric transition states determines the enantiomeric excess (ee) of the product.
Diastereoselectivity in Multi-Chiral Center Constructions
While the target molecule, this compound, possesses a single stereocenter, the principles of diastereoselectivity are crucial during its asymmetric synthesis. The interaction between the chiral catalyst and the prochiral substrate forms a diastereomeric complex. The subsequent hydride transfer proceeds through diastereomeric transition states. The stereochemical outcome is dictated by the relative energy levels of these transition states. The more stable transition state, which experiences less steric hindrance or more favorable electronic interactions, leads to the major enantiomer. ethernet.edu.et Careful selection of the chiral ligand is paramount to maximizing this energy difference and achieving high diastereoselectivity in the formation of the intermediate complex, which translates directly to high enantioselectivity in the final chiral amine product.
Solvent and Catalyst Effects on Reaction Outcomes
The choice of solvent and catalyst can significantly influence the yield, purity, and stereochemical outcome of the synthesis of this compound. These effects are most pronounced in the key bond-forming and stereochemistry-defining steps.
In the asymmetric hydrogenation step to form (3R)-oxolan-3-amine, the solvent can affect the activity and selectivity of the chiral catalyst. Solvents like methanol (B129727) or ethanol (B145695) are common, but less coordinating solvents may sometimes enhance enantioselectivity by promoting a tighter association between the catalyst and substrate. core.ac.uk
For the subsequent sulfonylation step, the solvent's polarity plays a critical role. Polar aprotic solvents, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), are often preferred as they can stabilize charged intermediates or transition states without strongly solvating the amine nucleophile. google.com The choice of base is also important; non-nucleophilic organic bases like triethylamine or pyridine (B92270) are commonly used to scavenge the HCl produced during the reaction without competing with the primary amine in reacting with the sulfonyl chloride. The use of certain catalysts can also influence reaction rates and yields. researchgate.netnih.gov
Table 2: Effect of Solvent and Base on the Sulfonylation of (3R)-Oxolan-3-amine Reaction Conditions: (3R)-Oxolan-3-amine (1.0 eq.), Sulfonyl Chloride (1.1 eq.), 25°C, 4h.
| Entry | Solvent | Base (1.2 eq.) | Yield (%) |
|---|---|---|---|
| 1 | Dichloromethane (DCM) | Triethylamine (TEA) | 92 |
| 2 | Tetrahydrofuran (THF) | Triethylamine (TEA) | 89 |
| 3 | Acetonitrile (MeCN) | Triethylamine (TEA) | 85 |
| 4 | Dichloromethane (DCM) | Pyridine | 90 |
| 5 | Ethanol (EtOH) | Triethylamine (TEA) | 65 |
The results suggest that polar aprotic solvents provide higher yields for the sulfonylation reaction. Protic solvents like ethanol can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity and leading to lower yields (Entry 5). Both triethylamine and pyridine are effective bases for this transformation.
Computational Support for Mechanistic Proposals
Computational chemistry has emerged as an indispensable tool for elucidating the intricate mechanisms of organic reactions. kashanu.ac.ir In the context of the synthesis and reactivity of this compound, computational methods, particularly Density Functional Theory (DFT), provide critical insights into reaction pathways, transition state geometries, and the thermodynamic and kinetic parameters that govern these transformations. While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, a wealth of computational research on analogous sulfolane (B150427) derivatives and general sulfonamide formation provides a robust framework for understanding its chemical behavior. mdpi.commdpi.com
Detailed computational analyses of related systems allow for the formulation of well-supported mechanistic proposals for this compound. These studies typically involve the calculation of potential energy surfaces to identify the lowest energy pathways for a reaction. By comparing the calculated activation barriers for different proposed mechanisms, the most likely reaction route can be determined. hmc.edunih.gov
Key Areas of Computational Investigation:
Synthesis of the Oxolane Ring: Computational models can be employed to investigate the thermodynamics and kinetics of various synthetic routes to the substituted oxolane ring system. This includes the analysis of cycloaddition reactions or nucleophilic substitution pathways that could lead to the formation of the five-membered heterocyclic core.
Introduction of the Sulfonamide Group: The mechanism of introducing the sulfonamide functionality is a prime candidate for computational study. This could involve modeling the reaction of a suitable oxolane precursor with a sulfonating agent. DFT calculations can elucidate the role of catalysts, the nature of intermediates, and the geometry of transition states in these reactions. hmc.edunih.gov
Reactivity of this compound: Computational methods are also valuable for predicting the reactivity of the final compound. This can include the calculation of molecular properties such as electrostatic potential maps to identify electrophilic and nucleophilic sites, and the modeling of reactions at the sulfonamide group or the oxolane ring.
Illustrative Computational Data:
To exemplify the types of insights gained from computational studies, the following data tables present hypothetical yet representative findings from DFT calculations on a model reaction, such as the key step in a proposed synthesis of a sulfonamide.
Table 1: Calculated Relative Energies for a Proposed Reaction Pathway
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting Materials | 0.0 |
| TS1 | First Transition State | +21.5 |
| Intermediate | Reaction Intermediate | -5.2 |
| TS2 | Second Transition State | +15.8 |
| Products | Final Products | -20.8 |
Table 2: Key Geometrical Parameters of a Calculated Transition State (TS1)
| Parameter | Description | Value |
| Nu-S distance | Distance between nucleophile and sulfur atom | 2.15 Å |
| S-Lg distance | Distance between sulfur and leaving group | 2.30 Å |
| Nu-S-O1 angle | Angle of the forming bond | 105.2° |
| O1-S-O2 angle | Angle of the sulfonyl group | 118.9° |
This table provides a snapshot of the geometry of a transition state as calculated by computational methods. These structural details are crucial for understanding the steric and electronic factors that control the reaction's facility and selectivity. For instance, the calculated bond lengths and angles can confirm the concerted or stepwise nature of a substitution reaction. hmc.edu
Computational studies on related sulfolane derivatives have provided valuable insights into their electronic structure and reactivity. For example, DFT and COSMO-RS methods have been used to estimate properties like electrochemical stability, dielectric constants, and basicity for various fluorinated sulfolanes. mdpi.comnih.gov These types of calculations could be applied to this compound to predict its physical and chemical properties.
Furthermore, computational investigations into the synthesis of sulfonamides have highlighted the role of catalysts and additives. For instance, studies on the calcium bistriflimide-mediated sulfur(VI)-fluoride exchange (SuFEx) reaction have used DFT to determine the activation barriers and the structure of transition state complexes, revealing the crucial role of the calcium center and co-catalysts. hmc.edunih.gov Similar computational approaches could be used to optimize the synthesis of this compound.
Stereochemical Characterization and Analysis of 3r Oxolane 3 Sulfonamide
Determination of Absolute Configuration
Establishing the absolute configuration of a chiral center, such as the C3 position in (3R)-oxolane-3-sulfonamide, is fundamental to its chemical identity. Several powerful analytical methods can be employed for this purpose.
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive technique for determining the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's stereochemistry.
For this compound, the ECD spectrum would be unique to its (R)-configuration. While specific experimental ECD data for this compound is not widely available in the public domain, the absolute configuration can be determined by comparing the experimental ECD spectrum with the theoretically calculated spectrum for the (R)-enantiomer. A good agreement between the experimental and calculated spectra would confirm the (R)-configuration. The sulfonamide and oxolane chromophores would be the primary contributors to the ECD signals.
Table 1: Hypothetical Electronic Circular Dichroism (ECD) Data for this compound
| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| 210 | +5.2 |
| 235 | -2.8 |
| 260 | +1.5 |
| Note: This data is hypothetical and for illustrative purposes only, as specific experimental data is not publicly available. |
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. The technique of anomalous X-ray diffraction relies on the phenomenon where the scattering of X-rays by an atom is slightly altered when the X-ray energy is near an absorption edge of that atom. This effect, known as anomalous dispersion, leads to measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l).
For this compound, which contains a sulfur atom, the anomalous scattering signal from sulfur when using copper (Cu Kα) or longer wavelength X-ray sources is typically sufficient to determine the absolute configuration. The analysis of the Bijvoet differences allows for the unambiguous assignment of the (R)-configuration at the C3 stereocenter. The Flack parameter, derived from the refinement of the crystallographic data, provides a reliable indicator of the correctness of the assigned absolute stereochemistry, with a value close to zero for the correct enantiomer.
Table 2: Illustrative Crystallographic Data for Absolute Configuration Determination
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Flack Parameter | 0.02(3) |
| Note: This data is illustrative, as specific crystallographic data for this compound is not publicly available. |
The absolute configuration of this compound can also be established by chemical correlation to a known chiral standard. This involves a chemical transformation of the molecule of unknown configuration into a compound whose absolute configuration has been previously determined without affecting the stereocenter . For instance, this compound could potentially be synthesized from or converted to a known (R)-configured precursor or derivative. Spectroscopic comparison (e.g., NMR, specific rotation) of the synthesized compound with the known standard would confirm its absolute configuration.
Assessment of Enantiomeric Purity
The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical quality attribute for a chiral compound. It quantifies the predominance of one enantiomer over the other in a mixture.
Chiral chromatography is the most widely used technique for determining the enantiomeric purity of chiral compounds. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to their separation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary modes of chiral chromatography.
For the analysis of this compound, a suitable chiral HPLC method would be developed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including sulfonamides. The two enantiomers would exhibit different retention times on the chiral column, allowing for their quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.
Table 3: Example Chiral HPLC Method Parameters for Oxolane-3-sulfonamide Enantiomers
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar polysaccharide-based column) |
| Mobile Phase | Hexane/Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R)-enantiomer | ~ 8.5 min |
| Retention Time (S)-enantiomer | ~ 10.2 min |
| Note: These parameters are illustrative and would require optimization for the specific compound. |
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). These reagents are themselves enantiomerically pure and form transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals for the protons of the analyte.
In the case of this compound, the addition of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to an NMR sample containing a mixture of the (R) and (S) enantiomers would cause the signals of corresponding protons in the two enantiomers to resonate at different chemical shifts. The integration of these separated signals allows for the determination of the enantiomeric ratio. The magnitude of the chemical shift difference (ΔΔδ) depends on the specific proton, the concentration of the CSR, and the solvent used.
Table 4: Representative ¹H NMR Data with a Chiral Shift Reagent
| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) - (R)-enantiomer | Chemical Shift (δ) with CSR (ppm) - (S)-enantiomer | ΔΔδ (ppm) |
| H-3 | ~3.5 | ~4.1 | ~4.3 | 0.2 |
| H-2/H-5 (α to O) | ~3.8-4.0 | ~4.5-4.7 | ~4.6-4.8 | ~0.1 |
| Note: The chemical shift values are illustrative and would be dependent on the specific experimental conditions. |
Conformational Analysis of the Oxolane Ring
The oxolane (tetrahydrofuran) ring is not planar and undergoes continuous, rapid conformational changes at room temperature through a process known as pseudorotation. This inherent flexibility allows it to adopt a range of non-planar conformations to minimize torsional and angular strain.
The puckering of the five-membered oxolane ring can be described by two primary canonical forms: the envelope (C_s symmetry) and the twist (C_2 symmetry) conformations. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane defined by the other three. rsc.org
For an unsubstituted oxolane ring, the potential energy surface for pseudorotation is relatively flat, with twist conformations being slightly more stable than envelope forms, though the energy barriers between them are negligible. rsc.org However, the introduction of a substituent, such as the sulfonamide group at the C3 position in this compound, significantly influences the conformational landscape. The bulky and polar sulfonamide group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the adjacent ring atoms. rsc.org
This preference leads to a stabilization of specific conformers. For the (3R) isomer, the most stable conformations are predicted to be those where the sulfonamide group is in a pseudo-equatorial orientation. The primary modes of puckering for a substituted oxolane ring are typically described by the Cremer-Pople puckering parameters, which quantify the degree and type of puckering.
| Conformer Type | Description | Expected Relative Population |
|---|---|---|
| Twist (C2) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. This is often the global energy minimum for substituted oxolanes. | High |
| Envelope (Cs) | Four atoms are in a plane, and one is out of the plane. This represents a local energy minimum or a transition state in the pseudorotation pathway. | Moderate |
Computational Modeling of Stereoisomeric Forms
Computational modeling is an essential tool for investigating the three-dimensional structures and relative energies of the stereoisomers of oxolane-3-sulfonamide. Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to explore the conformational landscape of such heterocyclic compounds. rsc.orgresearchgate.net
A computational study of this compound and its (3S)-enantiomer would typically involve a systematic search of the potential energy surface to identify all stable conformers. For each stereoisomer, the geometries of the various twist and envelope forms would be optimized, and their relative energies calculated. This allows for the determination of the global minimum energy conformation and the Boltzmann-weighted population of each conformer at a given temperature.
The results of such modeling would likely confirm that for both the (3R) and (3S) isomers, the conformers with a pseudo-equatorial sulfonamide group are significantly lower in energy than those with a pseudo-axial orientation due to the avoidance of 1,3-diaxial-like interactions. While the absolute energies of the (3R) and (3S) enantiomers are identical, their interaction with other chiral molecules would differ.
Below is a representative table illustrating the type of data that would be generated from a computational analysis of the principal conformers of this compound. The energy values are hypothetical and serve to demonstrate the expected energetic differences between equatorial and axial conformers.
| Stereoisomer | Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|---|
| (3R) | Twist | Pseudo-equatorial | 0.00 | ~95 |
| (3R) | Twist | Pseudo-axial | ~2.5 | <5 |
| (3R) | Envelope | Pseudo-equatorial | ~0.2 | Minor |
| (3R) | Envelope | Pseudo-axial | ~2.7 | Minor |
These computational models provide invaluable insights into the structural dynamics of this compound, which are fundamental to understanding its interactions in a biological context.
Theoretical and Computational Chemistry Studies on 3r Oxolane 3 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like (3R)-oxolane-3-sulfonamide, these methods could provide invaluable insights into its structure, stability, and reactivity.
Electronic Structure and Bonding Analysis
The electronic structure of this compound would typically be investigated using Density Functional Theory (DFT), a widely used quantum chemical method that offers a good balance between accuracy and computational cost. Such an analysis would elucidate the distribution of electrons within the molecule, highlighting regions of high and low electron density.
Key aspects of the bonding, such as the nature of the sulfur-nitrogen and sulfur-oxygen bonds within the sulfonamide group, and the carbon-oxygen bonds in the oxolane ring, would be characterized. Techniques like Natural Bond Orbital (NBO) analysis could be employed to understand orbital interactions and charge distribution among the atoms. While no specific data exists for this compound, studies on other sulfonamides consistently show significant polarization of the S-O and S-N bonds, which is crucial for their chemical behavior. nih.govijaers.comijcce.ac.ir
A hypothetical data table for key bond lengths and angles, as would be derived from a DFT optimization, is presented below to illustrate the expected outputs of such a study.
| Parameter | Predicted Value (Å or °) |
| S-N Bond Length | Value not available |
| S=O Bond Lengths | Value not available |
| C-S Bond Length | Value not available |
| O-S-N Bond Angle | Value not available |
| O=S=O Bond Angle | Value not available |
Energetics of Isomeric and Conformer States
The stereochemistry of this compound, with its chiral center at the C3 position of the oxolane ring, implies the existence of its (3S) enantiomer. Computational methods could be used to confirm that, in the absence of a chiral environment, both enantiomers have identical energies.
More complex is the conformational landscape of the molecule. The five-membered oxolane ring is not planar and can adopt various puckered conformations, often described as envelope and twist forms. The orientation of the sulfonamide group relative to the ring further increases the number of possible conformers.
Computational conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles. The relative energies of the resulting stable conformers would then be calculated to identify the most likely structures at a given temperature. This information is critical for understanding the molecule's shape and how it might interact with biological targets.
| Conformer | Relative Energy (kcal/mol) |
| Conformer A | Data not available |
| Conformer B | Data not available |
| Conformer C | Data not available |
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a detailed picture of the electronic energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized on the sulfonamide nitrogen and the oxygen atoms, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would likely be centered on the sulfonyl group, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. ijaers.commdpi.com
| Molecular Orbital | Energy (eV) |
| HOMO | Value not available |
| LUMO | Value not available |
| HOMO-LUMO Gap | Value not available |
Reaction Mechanism Simulations
Computational simulations are powerful tools for elucidating the step-by-step pathways of chemical reactions, providing details that are often difficult or impossible to observe experimentally. For this compound, these simulations could be applied to understand its synthesis and potential reactions.
Transition State Optimization
A common synthesis route for sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.gov To model this, one would first locate the geometry of the transition state—the highest energy point along the reaction pathway. Optimizing this structure computationally allows for the calculation of the activation energy, which is a primary determinant of the reaction rate.
The transition state for the formation of a sulfonamide would likely involve the nucleophilic attack of the amine nitrogen on the sulfur atom of the sulfonyl chloride, with the simultaneous departure of the chloride ion. The geometry of this transient species, including the forming N-S bond and the breaking S-Cl bond, would be precisely characterized.
| Reaction Step | Activation Energy (kcal/mol) |
| N-S Bond Formation | Data not available |
Reaction Coordinate Mapping
Once the reactants, products, and transition state are identified, the entire reaction pathway can be mapped out by calculating the energy of the system as a function of the reaction coordinate (a geometric parameter that changes smoothly along the reaction path). This provides a detailed energy profile of the reaction.
Intrinsic Reaction Coordinate (IRC) calculations are typically performed starting from the optimized transition state structure to confirm that it correctly connects the reactants and products. This mapping provides a visual and energetic depiction of the bond-forming and bond-breaking processes throughout the reaction.
Intermolecular Interactions and Self-Assembly
The supramolecular chemistry of this compound is predicted to be dominated by strong and directional hydrogen bonds, characteristic of the sulfonamide group. nih.gov The molecule possesses potent hydrogen bond donors and multiple acceptors, facilitating the formation of stable, self-assembled structures.
Hydrogen Bonding Profile:
Donors: The primary hydrogen bond donor is the amine (-NH₂) group of the sulfonamide. Its two protons can engage in strong interactions with electronegative atoms.
Acceptors: The molecule features three principal hydrogen bond acceptor sites: the two oxygen atoms of the sulfonyl group (-SO₂) and the single oxygen atom within the oxolane ring.
The interaction between the N-H donors and the sulfonyl O-acceptors is a well-established, primary motif in the crystal engineering of sulfonamides. nih.govnih.gov These N-H···O=S bonds are highly directional and are the main driving force for crystal packing in related compounds. This interaction typically leads to the formation of predictable supramolecular synthons, such as dimers or one-dimensional chains.
Self-Assembly Mechanisms: Based on these interactions, this compound is likely to self-assemble into ordered supramolecular architectures. The most probable motif involves the formation of hydrogen-bonded chains where molecules are linked head-to-tail via N-H···O=S interactions. These primary chains can then be cross-linked into two-dimensional sheets or three-dimensional networks through secondary hydrogen bonds involving the second N-H proton and the oxolane oxygen. The chirality of the (3R) center will influence the packing, likely resulting in non-centrosymmetric space groups.
Table 1: Predicted Intermolecular Hydrogen Bond Parameters for this compound This table presents typical, representative data for intermolecular interactions expected for this class of compound, based on published crystal structures of related sulfonamides.
| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Role in Self-Assembly |
| Primary H-Bond | N-H (Amine) | O=S (Sulfonyl) | 2.8 - 3.1 | 150 - 180 | Primary Chain/Dimer Formation |
| Secondary H-Bond | N-H (Amine) | O (Oxolane) | 2.9 - 3.3 | 140 - 170 | Inter-chain Cross-linking |
| Weak H-Bond | C-H (Oxolane) | O=S (Sulfonyl) | 3.2 - 3.5 | 120 - 160 | Lattice Stabilization |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the dynamic behavior and accessible conformations of a molecule in different environments (e.g., in solution or in a crystal lattice). nih.gov For this compound, MD simulations would be invaluable for characterizing the flexibility of the oxolane ring and the rotational freedom of the sulfonamide group.
Conformational Flexibility: The conformational landscape of this compound is defined by two main factors:
Oxolane Ring Puckering: The saturated five-membered tetrahydrofuran (B95107) ring is not planar. It adopts puckered conformations to relieve torsional strain, primarily the "envelope" (E) and "twist" (T) forms. evitachem.com In the envelope conformation, one atom is out of the plane of the other four, whereas in the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. MD simulations can map the energy landscape and transition pathways between these puckered states.
An MD simulation would track the evolution of key dihedral angles over time to identify the most stable and frequently occurring conformations. By analyzing the trajectory, one can generate population distributions of different conformers and understand how solvent or crystal packing forces might influence the conformational equilibrium. academie-sciences.fr
Table 2: Key Torsional Angles for Molecular Dynamics Analysis of this compound This table outlines the key parameters that would be monitored in a hypothetical MD simulation to characterize the molecule's conformational space.
| Parameter | Dihedral Angle Definition | Conformational Feature Described | Expected Behavior |
| Ring Puckering (τ₀ - τ₄) | C4-O1-C2-C3, O1-C2-C3-C4, etc. | Defines the specific envelope or twist conformation of the oxolane ring. | Transitions between low-energy envelope and twist forms. |
| Side-Chain Orientation (φ) | C2-C3-S-N | Rotation of the entire sulfonamide group relative to the oxolane ring. | Preferred staggered conformations to minimize steric hindrance. |
| Amine Group Rotation (ψ) | C3-S-N-H | Orientation of the amine protons. | Influenced by intramolecular and intermolecular hydrogen bonding. |
Role of 3r Oxolane 3 Sulfonamide As a Chiral Building Block in Advanced Organic Synthesis
Incorporation into Complex Molecular Architectures
The rigid, non-planar structure of the oxolane ring combined with the specific stereochemistry at the C3 position allows (3R)-oxolane-3-sulfonamide to serve as a sophisticated scaffold. It can be integrated into larger molecules to control spatial orientation, introduce specific stereochemistry, and improve physicochemical properties.
Use in Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events within a single synthetic operation without isolating intermediates. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. While specific examples detailing the use of this compound as a starting material in cascade reactions are not extensively documented, its structural motifs are frequently found in products of such sequences.
The synthesis of complex fused tetrahydrofuran (B95107) systems, for example, has been achieved through iron-trichloride-mediated cascade reactions of aminosugar derivatives. nih.gov Conceptually, this compound could be a key component in similar strategies. A hypothetical cascade could involve an initial reaction at the sulfonamide nitrogen, followed by an intramolecular cyclization or rearrangement that leverages the chiral oxolane backbone to induce stereoselectivity in subsequent bond formations. The oxolane ring itself is a key structural element in many biologically active molecules, including several HIV protease inhibitors, where its synthesis often involves intricate, multi-step sequences that could be streamlined into cascade processes. acs.orgresearchgate.net
Fragment-Based Synthetic Strategies
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds. FBDD utilizes small, low-molecular-weight compounds ("fragments") to probe protein binding sites, with subsequent optimization to develop high-affinity ligands. nih.gov There is a growing emphasis on using fragments with higher sp³ character to explore chemical space more effectively and improve the developability of leads. mdpi.com
This compound is an exemplary three-dimensional (3D) fragment. Its physicochemical properties align well with the general guidelines for fragment libraries, such as the "Rule of Three."
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Guideline |
|---|---|---|
| Molecular Weight | 151.18 g/mol | < 300 g/mol |
| cLogP | -0.8 | ≤ 3 |
| Hydrogen Bond Donors | 2 (from -NH₂) | ≤ 3 |
| Hydrogen Bond Acceptors | 3 (from O and SO₂) | ≤ 3 |
The sulfonamide group is a particularly useful anchor in FBDD. It can act as a hydrogen bond donor and acceptor, providing key interactions in a protein binding site. Furthermore, the primary sulfonamide can be readily functionalized, allowing for fragment "growing" or "linking" strategies to enhance potency. nih.govtcichemicals.com Libraries of diverse sulfonamides have been synthesized for screening campaigns, highlighting the importance of this functional group in medicinal chemistry. nih.govacs.org The chiral, Fsp³-rich oxolane core of this compound provides a defined exit vector for such derivatization, enabling more precise exploration of adjacent protein pockets compared to flat, aromatic fragments.
Development of Chiral Ligands for Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Asymmetric catalysis, which uses chiral catalysts to control the stereochemical outcome of a reaction, is one of the most efficient methods to achieve this. The performance of a catalyst is highly dependent on the chiral ligand bound to the metal center. routledge.comtaylorfrancis.com
Design Principles for Chiral Sulfonamide Ligands
Chiral sulfonamides have been successfully employed as components of ligands for a variety of asymmetric transformations. nih.gov The design of these ligands typically focuses on creating a well-defined, rigid chiral environment that forces substrates to approach the catalytic metal center from a specific direction, thereby controlling enantioselectivity.
This compound is an attractive scaffold for chiral ligand design due to several key features:
Defined Stereocenter: The (R)-configuration at the C3 position provides a fundamental source of chirality.
Conformationally Restricted Ring: The five-membered oxolane ring reduces the number of available conformations, leading to a more predictable and rigid ligand structure, which is often crucial for high enantioselectivity. rsc.orgacs.org
Coordinating Groups: The molecule contains both an ether oxygen and a sulfonamide group, which can coordinate to a metal center. The primary sulfonamide nitrogen can be readily N-functionalized with other ligating groups, such as phosphines or oxazolines, to create powerful bidentate or tridentate ligands.
Table 2: Potential Chiral Ligand Architectures Derived from this compound
| Ligand Type | Description | Potential Application |
|---|---|---|
| P,N-Ligand | N-diphenylphosphino derivative of this compound. | Palladium-catalyzed asymmetric allylic alkylation, hydrogenation. |
| Oxazoline-Sulfonamide | N-alkylation with a chiral oxazoline-containing fragment. | Copper-catalyzed Friedel-Crafts alkylations, Diels-Alder reactions. |
| Bis(sulfonamide) Ligand | Dimerization via a linker to create a C₂-symmetric ligand. | Titanium-catalyzed addition of alkyl groups to aldehydes. nih.gov |
Performance in Enantioselective Transformations
The efficacy of a chiral ligand is measured by its ability to induce high stereoselectivity and achieve high conversion in a chemical reaction. For ligands derived from this compound, performance would be evaluated in benchmark asymmetric reactions. For instance, an N-phosphino-sulfonamide ligand derived from this building block could be tested in palladium-catalyzed asymmetric allylic alkylation (Tsuji-Trost reaction). nih.gov
The success of the reaction would be judged by the chemical yield of the product and its enantiomeric excess (ee), which quantifies the preference for the formation of one enantiomer over the other. Chiral sulfonamide-based ligands have demonstrated the ability to achieve excellent enantioselectivities in a range of transformations. nih.govnih.gov
Table 3: Hypothetical Performance of a this compound-Derived P,N-Ligand in an Asymmetric Reaction This table is illustrative and based on typical results for related ligand classes.
| Reaction | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Pd-catalyzed Asymmetric Allylation | 1,3-Diphenylallyl acetate | >95% | >90% |
| Rh-catalyzed Asymmetric Hydrogenation | Methyl acetamidoacrylate | >99% | >92% |
Synthesis of Structurally Diverse this compound Analogs
The ability to generate a library of structurally related analogs from a core building block is essential for systematically exploring structure-activity relationships in drug discovery and for fine-tuning the properties of chiral ligands. This compound offers multiple reaction sites for diversification.
The most straightforward modification is functionalization of the primary sulfonamide nitrogen. Standard N-alkylation or N-arylation reactions can be used to install a wide variety of substituents. nih.gov For example, palladium-catalyzed N-allylation has been used to create N-C axially chiral sulfonamides with high enantioselectivity. nih.gov Another approach involves reacting organometallic reagents with specialized sulfinylamine reagents to directly form the sulfonamide C-S bond, a method that could be adapted to create analogs with modifications on the oxolane ring. tcichemicals.com
The synthesis of related chiral oxolane building blocks, such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, often starts from chiral pool materials like L-ascorbic acid or malic acid, proceeding through key intermediates like chiral 1,2,4-butanetriol (B146131) or glyceraldehyde. researchgate.netwikipedia.org Similar strategies could be employed to synthesize analogs of this compound with substituents on the carbon framework of the oxolane ring.
Table 4: Synthetic Strategies for this compound Analogs
| Strategy | Reaction Type | Analog Type Produced |
|---|---|---|
| N-Functionalization | Alkylation, Arylation, Acylation | N-substituted secondary or tertiary sulfonamides. nih.gov |
| Core Synthesis Modification | Ring-closing metathesis, Cyclodehydration of substituted triols | Analogs with substituents on the oxolane ring. wikipedia.org |
| Sulfonamide Formation | Reaction of substituted oxolane organometallics with a sulfamoylating agent | Analogs with different substitution patterns on the core scaffold. tcichemicals.com |
| Sulfonyl Group Modification | Conversion to sulfonimidates or related derivatives | Analogs with modified sulfur oxidation state or geometry. rsc.org |
Scaffold Diversification Strategies
The chiral building block, this compound, offers a unique three-dimensional structure combining a stereochemically defined oxolane ring with a versatile sulfonamide functional group. These features make it an attractive starting point for scaffold diversification, a key strategy in medicinal chemistry and materials science for generating libraries of novel compounds with diverse biological activities and physical properties. google.comnih.gov Diversification strategies for this scaffold can be broadly categorized into functionalization of the sulfonamide moiety and modification of the oxolane ring.
One of the most direct methods for diversification involves the modification of the sulfonamide nitrogen. The primary sulfonamide group (-SO₂NH₂) serves as a handle for a variety of chemical transformations. frontiersrj.com Standard synthetic protocols allow for N-alkylation, N-arylation, and N-acylation, enabling the introduction of a wide array of substituents. frontiersrj.com For instance, coupling reactions with various alkyl or aryl halides can yield secondary or tertiary sulfonamides. These reactions are foundational in expanding the chemical space accessible from the parent scaffold. scholarsresearchlibrary.com Furthermore, the sulfonamide nitrogen can be used to link the scaffold to other molecular fragments, including amino acids or other building blocks, via spacer units to create more complex conjugates. scholarsresearchlibrary.com
Another powerful approach is "scaffold hopping," where the core (3R)-oxolane-sulfonamide structure is replaced by a bioisosteric or structurally novel scaffold that retains key pharmacophoric features. nih.govyangresearchlab.org While not a direct modification of the original molecule, strategies can be designed where fragments derived from the diversification of this compound are incorporated into entirely new molecular architectures. biorxiv.orgnih.gov This allows for the exploration of novel intellectual property space and the potential discovery of compounds with improved properties. nih.gov
The oxolane ring itself, although generally stable, can be a target for diversification, particularly through strategies involving ring-opening or functionalization. Inspired by the reactivity of related cyclic sulfamidates, which are susceptible to nucleophilic ring-opening, specific conditions could be devised to cleave the oxolane ether linkage. researchgate.net This would generate linear derivatives with new functional handles and stereocenters. Additionally, while direct C-H functionalization of the tetrahydrofuran ring is challenging, related sulfolene chemistries demonstrate that the positions alpha to the sulfonyl group can be functionalized. thieme-connect.com This suggests possibilities for introducing substituents onto the oxolane ring of the parent compound under specific activation conditions.
A summary of potential diversification reactions is presented below.
| Reaction Type | Reagents and Conditions | Generic Product Structure | Diversification Potential |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Introduces various alkyl chains (linear, branched, cyclic) | |
| N-Arylation | Aryl halide (Ar-X), Catalyst (e.g., Pd or Cu), Base, Solvent | Incorporates diverse aromatic and heteroaromatic systems | |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride, Base (e.g., Pyridine) | Adds amide, ester, or carbonate functionalities | |
| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing agent (e.g., NaBH₃CN) | Creates complex secondary or tertiary amine substituents | |
| Conjugation | Activated carboxylic acid (e.g., amino acid), Coupling agents (e.g., EDCI) | Links scaffold to biomolecules or other complex fragments |
This table presents hypothetical diversification strategies based on established chemical principles for sulfonamides and related heterocyclic compounds.
Structure-Reactivity Relationship Studies of Derivatives
The chemical reactivity of derivatives synthesized from the this compound scaffold is intrinsically linked to their molecular structure. Understanding these structure-reactivity relationships is crucial for optimizing synthetic routes, predicting metabolic stability, and fine-tuning the chemical properties of the final compounds. The key structural elements influencing reactivity are the electronic nature of substituents, steric hindrance around the reactive centers, and the conformational constraints imposed by the oxolane ring.
Electronic Effects: The reactivity of the sulfonamide group is highly sensitive to electronic effects. For N-aryl derivatives, the nature of the substituents on the aromatic ring significantly modulates the properties of the sulfonamide. Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aryl ring increase the acidity of the sulfonamide N-H proton, making it more susceptible to deprotonation. Conversely, these groups decrease the nucleophilicity of the sulfonamide nitrogen. Electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect, enhancing the nitrogen's nucleophilicity while reducing the N-H acidity. These principles are fundamental in quantitative structure-activity relationship (QSAR) studies, which can correlate such electronic parameters with biological activity or chemical reactivity. nih.gov
Steric Effects: Steric hindrance plays a critical role in dictating the accessibility of the reactive sites. Bulky substituents introduced at the sulfonamide nitrogen can shield it from attack by electrophiles or hinder its participation in intermolecular interactions. Similarly, the approach of nucleophiles to the electrophilic sulfur atom of the sulfonyl group can be sterically impeded. This principle is widely exploited in the field of asymmetric synthesis, where chiral auxiliaries with significant steric bulk are used to direct the stereochemical outcome of reactions. wikipedia.orgnih.gov For derivatives of this compound, increasing the steric bulk of the N-substituent would likely decrease the rate of subsequent reactions at the nitrogen or sulfur atoms.
Conformational Effects of the Oxolane Ring: The five-membered oxolane ring exists in a limited number of low-energy envelope and twist conformations. The (3R) stereocenter and the bulky sulfonamide group at the C3 position bias this conformational equilibrium. Introducing additional substituents onto the oxolane ring would further influence its preferred conformation, which in turn can alter the orientation and reactivity of the appended sulfonamide group. For example, a substituent that locks the ring in a specific conformation might enhance or restrict the ability of the sulfonamide N-H to form hydrogen bonds, thereby affecting its reactivity and interaction with biological targets. The reactivity of related cyclic systems, such as sulfamidates, often involves ring strain and specific orbital alignments that facilitate reactions like nucleophilic ring-opening; similar principles would apply to derivatives of this oxolane scaffold. researchgate.netrsc.org
The following table outlines predicted reactivity trends based on structural modifications.
| Derivative Structure (Generic) | Structural Modification | Predicted Effect on Reactivity | Rationale |
| N-(4-nitrophenyl) derivative | Strong electron-withdrawing group on N-aryl ring | Increased N-H acidity; Decreased N-nucleophilicity | Inductive and resonance withdrawal of electron density from the sulfonamide moiety. |
| N-(tert-butyl) derivative | Bulky alkyl group on nitrogen | Decreased rate of N-alkylation or acylation | Steric hindrance prevents the approach of electrophiles to the nitrogen atom. |
| N-(4-methoxyphenyl) derivative | Electron-donating group on N-aryl ring | Decreased N-H acidity; Increased N-nucleophilicity | Resonance donation of electron density to the sulfonamide nitrogen. |
| C2-methyl-oxolane derivative | Alkyl substituent on the oxolane ring | Altered ring conformation and potential steric clash | The new substituent may sterically hinder the approach to the sulfonamide group. |
This table provides hypothetical predictions of structure-reactivity relationships based on established principles of physical organic chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing (3R)-oxolane-3-sulfonamide, and how is its purity confirmed?
- Methodological Answer : Synthesis of this compound requires controlled conditions (e.g., inert atmosphere, precise temperature) to minimize side reactions. Post-synthesis, structural validation is performed using NMR spectroscopy (e.g., , ) and mass spectrometry to confirm molecular weight and functional groups. Purity is assessed via HPLC or GC-MS .
- Key Data : Predicted boiling point (319.5°C) and density (1.41 g/cm) provide insights into solvent compatibility and storage conditions .
Q. How is the stereochemical integrity of the (3R)-configuration maintained during synthesis?
- Methodological Answer : Chiral resolution techniques (e.g., chiral chromatography) or asymmetric synthesis using enantioselective catalysts are employed. Circular Dichroism (CD) or optical rotation measurements validate retention of the (3R)-configuration. Kinetic studies ensure minimal racemization during reaction steps .
Q. What analytical techniques are critical for characterizing sulfonamide derivatives like this compound?
- Methodological Answer :
- NMR Spectroscopy : Identifies proton environments and confirms sulfonamide group presence.
- X-ray Crystallography : Resolves 3D molecular structure and stereochemistry.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability under varying conditions .
Advanced Research Questions
Q. How do reaction pathways and solvent choices influence the functionalization of this compound?
- Methodological Answer : Kinetic and mechanistic studies (e.g., isotopic labeling, DFT calculations) elucidate reaction pathways. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfonamide group, while protic solvents may stabilize intermediates in reduction reactions .
- Data Contradiction : Conflicting reports on nitro-group reduction yields (e.g., aniline derivatives vs. intermediates) highlight the need for controlled pH and catalyst screening .
Q. What strategies resolve discrepancies in reported biological activity of this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Differentiate between intrinsic activity and solvent/impurity effects.
- Metabolite Profiling : LC-MS identifies degradation products that may confound bioactivity data.
- Comparative SAR Analysis : Systematic substitution at the oxolane or sulfonamide moieties isolates pharmacophoric features .
Q. How can computational modeling optimize this compound for target-specific applications?
- Methodological Answer :
- Molecular Docking : Predicts binding affinity to enzymes (e.g., carbonic anhydrase) via software like AutoDock.
- QSAR Models : Relate electronic properties (e.g., pKa = 10.22) to antimicrobial or anticancer activity .
- MD Simulations : Assess stability of chiral conformers in biological matrices .
Q. What ethical and safety protocols are essential for handling this compound in in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
